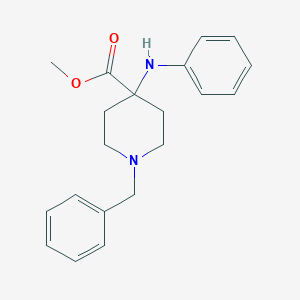

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-anilino-1-benzylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-24-19(23)20(21-18-10-6-3-7-11-18)12-14-22(15-13-20)16-17-8-4-2-5-9-17/h2-11,21H,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNCHCGYDKUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209959 | |

| Record name | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61085-60-7 | |

| Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-1-(phenylmethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61085-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061085607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT0TL4GJ6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. Structurally belonging to the 4-anilinopiperidine class, this molecule serves as a critical precursor in the development of high-potency synthetic opioids, most notably as a known impurity and starting material in pathways leading to Remifentanil and other fentanyl analogues.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into its physicochemical properties, synthesis methodologies, analytical characterization, and chemical reactivity. Our focus is on providing not just procedural steps but also the underlying scientific rationale to empower effective and safe utilization in a research and development setting.

Introduction and Strategic Importance

This compound (CAS No: 61085-60-7) is a functionalized piperidine derivative of significant interest in medicinal chemistry.[4] Its core structure, featuring a tertiary amine protected by a benzyl group and a quaternary carbon bearing both an aniline and a methyl carboxylate group, makes it a versatile scaffold.

Its primary relevance stems from its position as a key intermediate in the synthesis of potent analgesics.[3] The 4-anilinopiperidine core is the foundational pharmacophore for the entire fentanyl class of opioids. This specific compound is a direct precursor that can be elaborated into more complex structures through reactions at the aniline nitrogen (acylation) and the ester (reduction or hydrolysis).[5][6] Understanding its properties is therefore crucial for controlling synthesis pathways and for the analytical identification of process-related impurities in active pharmaceutical ingredients (APIs) like Remifentanil, where it is designated as "Impurity J".[1][7]

Physicochemical and Structural Properties

The compound typically presents as a solid at room temperature.[4][8] Its structural and physical properties are critical for designing reaction conditions, purification strategies (e.g., crystallization or chromatography), and for its analytical detection.

| Property | Value | Source(s) |

| CAS Number | 61085-60-7 | [1][4][8] |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [1][8] |

| Molecular Weight | 324.42 g/mol | [1][8][9] |

| IUPAC Name | methyl 4-anilino-1-benzylpiperidine-4-carboxylate | [1] |

| Appearance | Solid / Powder | [4][8] |

| Melting Point | 80-80.5 °C | [4] |

| Boiling Point | 454 °C (Predicted) | [4] |

| Density | 1.172 g/cm³ (Predicted) | [4] |

| Flash Point | 226.2 °C (Predicted) | [4] |

| XLogP3 | 3.317 | [4] |

| InChI Key | NPNNCHCGYDKUTA-UHFFFAOYSA-N | [1][8] |

Synthesis Pathway: Optimized Strecker Reaction

The construction of the quaternary center in this compound is a non-trivial synthetic challenge. An efficient and well-documented approach is a multi-step sequence beginning with 1-benzylpiperidin-4-one, which leverages a Strecker-type condensation.[3] This method is robust and provides a high yield of the key α-aminonitrile intermediate.

Experimental Protocol: Synthesis via Strecker Condensation

This protocol is adapted from established methodologies for synthesizing functionalized piperidines.[3]

Step 1: Synthesis of 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile

-

Rationale: This step forms the crucial C-C and C-N bonds at the C4 position. The Strecker reaction involves the condensation of a ketone (1-benzylpiperidin-4-one) with an amine (aniline) to form an iminium ion, which is then attacked by a cyanide nucleophile.

-

Procedure:

-

To a stirred solution of 1-benzylpiperidin-4-one (1.0 eq) and aniline (1.0 eq) in a suitable solvent like glacial acetic acid, add sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) (1.1 eq) portion-wise at 0-5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the ketone.

-

Carefully quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile, which is often used directly in the next step.[3]

-

Step 2: Hydrolysis of Nitrile to Ester

-

Rationale: The final step involves converting the nitrile group to a methyl ester. This is typically achieved via acidic methanolysis. The presence of concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the methyl ester.

-

Procedure:

-

Dissolve the crude 1-benzyl-4-phenylaminopiperidine-4-carbonitrile from the previous step in an excess of anhydrous methanol.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) while maintaining the temperature below 10 °C.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a strong base (e.g., cold 50% NaOH or NH₄OH) to a pH > 10.

-

Extract the product with dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.

-

Synthesis Workflow Diagram

Caption: Strecker synthesis of the target compound.

Analytical and Spectroscopic Profile

Structural confirmation and purity assessment are paramount. The following spectroscopic data are characteristic of the compound's structure.

| Technique | Expected Signature |

| ¹H NMR | Signals corresponding to aromatic protons of the benzyl and aniline groups (~6.6-7.5 ppm), a singlet for the benzyl CH₂ (~3.5-3.6 ppm), a singlet for the OCH₃ group (~3.7 ppm), and complex multiplets for the piperidine ring protons (~1.6-2.6 ppm). A broad singlet for the N-H proton of the aniline group. |

| ¹³C NMR | A signal for the ester carbonyl (~175 ppm), multiple signals in the aromatic region (115-145 ppm), a quaternary carbon signal (~60-65 ppm), and signals for the benzyl CH₂, piperidine carbons, and the methoxy carbon.[1][3] |

| Mass Spec (MS) | The molecular ion peak (M⁺) would be observed at m/z 324. A common fragmentation pattern involves the loss of the benzyl group, resulting in a prominent peak at m/z 91 (tropylium ion).[3] |

| Infrared (IR) | Characteristic absorptions for N-H stretching (~3350 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), aromatic C=C stretching (~1600, 1500 cm⁻¹), and C-N stretching. |

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate. Its synthetic utility is primarily demonstrated through two key transformations that pave the way for fentanyl-class analgesics.

A. N-Acylation at the Aniline Nitrogen

The secondary amine of the aniline moiety is readily acylated. This is the key step toward Remifentanil and other analogues. For example, reaction with propionyl chloride in the presence of a base yields the N-acylated product.[3] This transformation introduces the N-phenylpropanamide group characteristic of many potent fentanyl derivatives.[10]

B. Reduction of the Methyl Ester

The methyl ester can be reduced to a primary alcohol, yielding [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol. This transformation opens pathways to different classes of analogues where the ester is replaced by a hydroxymethyl or other functional groups.

Experimental Protocol: Ester Reduction

This protocol is based on a patented procedure using a powerful hydride reducing agent.[6][11]

-

Rationale: Strong reducing agents like sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) or lithium aluminum hydride (LAH) are required to reduce the ester to a primary alcohol without affecting the aromatic rings or the tertiary amine. Toluene is a suitable high-boiling, non-protic solvent.

-

Procedure:

-

Charge a dry, nitrogen-purged reaction flask with this compound (1.0 eq) and anhydrous toluene.

-

Stir the mixture to achieve a clear solution.

-

Slowly add a solution of Red-Al (2.0-3.0 eq) dropwise, maintaining the internal temperature at 20-25 °C. An exothermic reaction is expected.

-

Stir the reaction at room temperature for 2-3 hours until complete conversion is confirmed by TLC/LC-MS.[6]

-

Carefully quench the reaction by the slow, dropwise addition of a 5% NaOH solution at a temperature below 30 °C.[6]

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product.[6]

-

Role as a Synthetic Intermediate Diagram

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

As a research chemical and precursor to potent biologically active molecules, appropriate safety precautions are mandatory.

-

Handling: Always handle this compound within a certified chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or powder and prevent contact with skin and eyes.[12]

-

Toxicology: While specific toxicology data for this exact compound is limited, related anilinopiperidines can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[13] Assume the compound is hazardous and handle accordingly.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

Conclusion

This compound is more than a simple chemical; it is a strategic building block in the field of medicinal chemistry. Its well-defined synthesis and predictable reactivity make it an invaluable precursor for the development of novel analgesics and other CNS-active agents. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any scientist or researcher working within this important chemical space.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-((1-oxopropyl)phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

- Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.

-

PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. 1-benzyl-4-(phenylamino)piperidine-4-methanol synthesis - chemicalbook [chemicalbook.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound [cymitquimica.com]

- 9. GSRS [m.jchem.ci.gsrs.ncats.io]

- 10. Methyl 4-((1-oxopropyl)phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate | C23H28N2O3 | CID 2724433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (CAS 61085-60-7)

A Core Intermediate in Opioid Synthesis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a 4-Anilinopiperidine Scaffold

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, identified by its CAS number 61085-60-7, is a pivotal chemical intermediate within the broader class of 4-anilinopiperidine derivatives.[1] While not an end-product for therapeutic use itself, its molecular architecture represents a critical scaffold for the synthesis of several potent synthetic opioids.[2][3] This guide provides an in-depth examination of its chemical identity, synthesis protocols, and its crucial role as a precursor in the development of powerful analgesics such as Remifentanil and Carfentanil.[4][5] Understanding the nuances of this compound is essential for professionals engaged in medicinal chemistry, analgesic drug development, and the analytical tracking of controlled substance synthesis pathways.

Section 1: Chemical and Physical Identity

This compound is a solid at room temperature, often appearing as a light-yellow oil or solid with a melting point in the range of 75-80.5°C.[6][7] Its structural integrity is foundational to its function as a building block in more complex molecular syntheses.

Core Chemical Structure and Properties

The molecule features a central piperidine ring, which is a common motif in many biologically active compounds. Key substitutions on this ring dictate its reactivity and utility.

-

N-Benzyl Group: The benzyl group attached to the piperidine nitrogen (N1) serves as a protecting group during initial synthetic steps and influences the overall lipophilicity of the molecule.[8]

-

4-Anilino Group: The phenylamino (anilino) group at the 4-position is a key pharmacophore that, upon further modification, is critical for interaction with opioid receptors.[1]

-

4-Carboxylate Group: The methyl carboxylate group, also at the 4-position, provides a reactive handle for further chemical elaboration or can be a feature of the final active pharmaceutical ingredient.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 61085-60-7 | [6][9][10] |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [10][11][12] |

| Molecular Weight | 324.42 g/mol | [5][11][12] |

| Appearance | Light-Yellow Oil or Solid | [6][10] |

| Melting Point | 75 - 80.5 °C | [6][7] |

| Boiling Point | 450.4 ± 45.0 °C at 760 mmHg | [9] |

| Density | 1.2 ± 0.1 g/cm³ | [9] |

| IUPAC Name | methyl 4-anilino-1-benzylpiperidine-4-carboxylate | [11][13] |

Section 2: Synthesis and Manufacturing Pathways

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The most common and optimized route is a variation of the Strecker synthesis.[8][14]

Optimized Strecker-Type Condensation

The Strecker synthesis is a classic method for producing α-amino acids and their derivatives. In this context, it is adapted to create the 4-amino-4-cyano piperidine intermediate, which is then hydrolyzed and esterified.

Conceptual Workflow of the Strecker Synthesis:

Caption: Strecker-type synthesis workflow.

Detailed Experimental Protocol:

-

Step 1: Formation of the α-Aminonitrile. 1-benzyl-4-piperidone is condensed with aniline in the presence of a cyanide source, such as potassium cyanide, typically in an acidic medium like acetic acid.[2] This one-pot reaction forms the crucial intermediate, 1-benzyl-4-phenylamino-4-piperidinecarbonitrile, with reported high yields.[8][14] The causality behind this step lies in the formation of an iminium ion from the piperidone and aniline, which is then attacked by the cyanide nucleophile.

-

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid. The nitrile group of the intermediate is then hydrolyzed. This can be a challenging step, often requiring vigorous conditions such as heating with a strong base (e.g., potassium hydroxide in a high-boiling solvent) or treatment with concentrated sulfuric acid.[8][14] The choice of hydrolysis conditions is critical to selectively cleave the nitrile without degrading other functional groups.

-

Step 3: Esterification. The resulting carboxylic acid is then esterified to the methyl ester. A common method involves converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with methanol.[14] This two-step process within the esterification stage ensures a high conversion rate to the desired product.

Section 3: Role as a Key Precursor in Fentanyl Analogue Synthesis

The primary significance of this compound lies in its position as a direct precursor to more complex and potent opioid analgesics.[3][4] It serves as the foundational structure upon which the final pharmacologically active moieties are built.

N-Acylation and Debenzylation Pathway

A critical transformation of this intermediate is the acylation of the anilino nitrogen, followed by the removal of the N-benzyl group.

Reaction Pathway to Fentanyl Analogues:

Caption: Pathway to advanced opioid intermediates.

-

N-Acylation: The anilino nitrogen is acylated, for instance, with propionic anhydride or propionyl chloride, to introduce the N-propanoyl group characteristic of many potent fentanyl analogues.[4][8][15] This acylation step is crucial for enhancing the compound's affinity for the µ-opioid receptor.[1]

-

Catalytic Debenzylation: The N-benzyl group, having served its purpose as a protecting group, is removed. This is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas).[8] This deprotection step reveals a secondary amine on the piperidine ring, which is a key feature in the final structure of drugs like remifentanil.

The resulting molecule, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is a direct and key intermediate in the synthesis of remifentanil and other highly active narcotic analgesics.[8][14]

Section 4: Analytical Characterization

For quality control and regulatory purposes, the identity and purity of this compound must be unequivocally confirmed. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.[8]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.[8]

-

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound and for identifying any process-related impurities.[16]

Conclusion: A Compound of Critical Synthetic and Regulatory Interest

This compound (CAS 61085-60-7) is a non-negotiable intermediate in the synthesis of a class of potent synthetic opioids. Its well-defined synthesis pathway, primarily through an optimized Strecker reaction, and its straightforward conversion to advanced analgesic precursors underscore its importance in pharmaceutical development. For researchers and scientists in this field, a thorough understanding of this compound's chemistry, synthesis, and analytical profile is paramount for both the innovation of new therapeutic agents and for maintaining stringent control over the production of these powerful substances.

References

- Current time information in Jo Daviess County, US. (n.d.). Google.

- methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate | 61085-72-1. (n.d.). Google.

- Application Notes and Protocols: One-Pot Multicomponent Synthesis of 4-Anilinopiperidine. (n.d.). Benchchem.

- CAS#:61085-60-7 | Methyl 4-anilino-1-benzyl-4-piperidinecarboxylate. (n.d.). Chemsrc.

- 61085-60-7 | CAS DataBase. (n.d.). ChemicalBook.

- methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate synthesis. (n.d.). Google.

- An In-depth Technical Guide to the Core Structure of 4-Anilinopiperidine Derivatives. (n.d.). Benchchem.

- This compound. (n.d.). CymitQuimica.

- Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil | Request PDF. (n.d.). ResearchGate.

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate.

- 4-(Phenylamino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester | CAS 61085-60-7. (n.d.). Santa Cruz Biotechnology.

- Structure-activity relations in analgesics based on 4-anilinopiperidine. (n.d.). Oxford Academic.

- Structure-activity relations in analgesics based on 4-anilinopiperidine. (2011, April 12). Oxford Academic.

- 1-benzyl-4-(phenylamino)piperidine-4-methanol synthesis. (n.d.). ChemicalBook.

- 4-Piperidinecarboxylic acid, 4-(phenylamino)-1-(phenylmethyl)-, methyl ester. (n.d.). CAS Common Chemistry.

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). SciSpace.

- Benzyl-carfentanil - Analytical report. (2017, April 13). Google.

- This compound | C20H24N2O2 | CID 2724430. (n.d.). PubChem.

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Google.

- This compound. (n.d.). gsrs.

- 4-(Phenylamino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester. (n.d.). LGC Standards.

- 4-Piperidinecarboxylic acid, 4-(phenylamino)-1-(phenylmethyl)-, methyl ester. (n.d.). 1stsci.com.

- This compound. (n.d.). Echemi.

- EP2455377A1 - Synthesis of fentanyl analogs. (n.d.). Google Patents.

- 4-(Phenylamino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester, TRC 25 mg | Buy Online | Toronto Research Chemicals. (n.d.). Fisher Scientific.

- This compound. (n.d.). Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. 61085-60-7 | CAS DataBase [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. CAS#:61085-60-7 | Methyl 4-anilino-1-benzyl-4-piperidinecarboxylate | Chemsrc [chemsrc.com]

- 10. This compound [cymitquimica.com]

- 11. This compound | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [m.jchem.ci.gsrs.ncats.io]

- 13. This compound | 61085-60-7 [sigmaaldrich.com]

- 14. scispace.com [scispace.com]

- 15. methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 16. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

Spectroscopic Profile of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The structural elucidation of this molecule is paramount for quality control and process optimization in drug development. This document will delve into the theoretical and practical aspects of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering field-proven insights for researchers and scientists.

Molecular Structure and Spectroscopic Overview

This compound (C₂₀H₂₄N₂O₂) is a complex molecule with a molecular weight of 324.42 g/mol .[1] Its structure comprises a central piperidine ring, a benzyl group attached to the piperidine nitrogen, and both a phenylamino and a methyl carboxylate group at the C4 position. The presence of aromatic rings, aliphatic protons, a quaternary carbon, and heteroatoms with lone pairs of electrons gives rise to a rich and informative spectroscopic profile.

The structural complexity necessitates a multi-faceted analytical approach. ¹H NMR spectroscopy will be instrumental in mapping the proton environment, particularly the aromatic and piperidine ring protons. ¹³C NMR will complement this by identifying all unique carbon atoms, including the quaternary carbon at the C4 position. Mass spectrometry will confirm the molecular weight and provide valuable information about the molecule's fragmentation pattern, aiding in structural confirmation.

Caption: Molecular Structure of the Analyte.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this molecule is predicted to show distinct signals corresponding to the protons of the benzyl group, the phenylamino group, the piperidine ring, and the methyl ester.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Benzyl-CH₂ | ~3.5 | Singlet | 2H |

| Phenylamino-NH | ~4.0-5.0 (broad) | Singlet | 1H |

| Aromatic (Benzyl & Phenylamino) | 6.5-7.5 | Multiplet | 10H |

| Piperidine-CH₂ (axial & equatorial) | 1.8-3.0 | Multiplets | 8H |

| Methyl Ester-CH₃ | ~3.7 | Singlet | 3H |

Interpretation and Causality:

-

Aromatic Region (6.5-7.5 ppm): The ten protons from the benzyl and phenylamino groups will resonate in this region. The overlapping signals will likely appear as a complex multiplet. The ortho-, meta-, and para-protons of each ring will have slightly different chemical shifts due to their electronic environments.

-

Methyl Ester ( ~3.7 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.

-

Benzyl CH₂ (~3.5 ppm): The two benzylic protons are also expected to be a singlet, shifted downfield by the adjacent nitrogen and the aromatic ring.

-

Phenylamino NH (~4.0-5.0 ppm): The amine proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can be highly dependent on concentration and temperature.

-

Piperidine Ring (1.8-3.0 ppm): The eight protons on the piperidine ring will present as a series of complex multiplets. The axial and equatorial protons are diastereotopic and will have different chemical shifts and coupling constants. Protons on carbons adjacent to the nitrogen will be shifted further downfield.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Experimental Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) for better signal-to-noise.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition times are longer than for ¹H NMR.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175 |

| Aromatic (C-H & C-N) | 110-150 |

| Quaternary Piperidine (C4) | 55-65 |

| Benzyl-CH₂ | ~60 |

| Piperidine-CH₂ | 40-55 |

| Methyl Ester-CH₃ | ~52 |

Interpretation and Causality:

-

Carbonyl Carbon (~175 ppm): The ester carbonyl carbon is the most deshielded and will appear furthest downfield.

-

Aromatic Carbons (110-150 ppm): The twelve aromatic carbons will resonate in this region. The carbon attached to the nitrogen (ipso-carbon) of the phenylamino group will be shifted further downfield compared to the other aromatic carbons.

-

Quaternary Carbon (55-65 ppm): The C4 carbon of the piperidine ring is a key feature. Being a quaternary carbon, its signal will be less intense in a standard proton-decoupled spectrum due to the lack of a Nuclear Overhauser Effect (NOE) enhancement.

-

Aliphatic Carbons (40-60 ppm): The benzyl CH₂, piperidine CH₂ groups, and the methyl ester CH₃ will appear in this upfield region. The carbons closer to the electronegative nitrogen and oxygen atoms will be further downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

Experimental Protocol (GC-MS):

-

Dissolve a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Inject the sample into the Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The compound will be separated by the GC column and then ionized and fragmented in the MS.

Predicted Mass Spectrum Data:

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 324 | [M]⁺ (Molecular Ion) |

| 233 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Interpretation and Fragmentation Pathway:

The molecular ion peak [M]⁺ is expected at m/z 324, confirming the molecular weight. A prominent fragmentation pathway in molecules containing a benzyl group is the cleavage of the benzylic C-N bond. This would result in a stable benzyl cation at m/z 91, which is often the base peak in the spectrum. The loss of the benzyl group from the molecular ion would generate a fragment at m/z 233.

Caption: Proposed MS Fragmentation Pathway.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation and purity assessment of this compound. The predicted data presented in this guide serves as a robust reference for researchers. Any significant deviation from these expected values in experimental data would warrant further investigation into the sample's integrity, purity, or potential for isomerization.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. This compound. U.S. Food and Drug Administration. [Link]

Sources

The Strategic Intermediate: A Deep Dive into Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate and its Pivotal Role in Opioid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, a key intermediate in the synthesis of potent synthetic opioids, including fentanyl and its analogues such as remifentanil. We will explore the synthetic pathways leading to this crucial molecule, its chemical characteristics, and the subsequent transformations that position it as a cornerstone in the development of these controlled substances. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the causality behind the selection of specific reagents and reaction conditions.

Introduction: The Significance of a Versatile Scaffold

The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, most notably as the core of the highly potent synthetic opioid, fentanyl, and its numerous derivatives.[1] The strategic functionalization of this core at the piperidine nitrogen, the aniline nitrogen, and the 4-position of the piperidine ring allows for the fine-tuning of pharmacological properties. This compound serves as a critical node in the synthetic routes to these powerful analgesics. Its structure contains key features that are sequentially unmasked and modified to build the final opioid molecule. The benzyl group on the piperidine nitrogen acts as a readily cleavable protecting group, while the methyl ester at the 4-position is a precursor to other functional groups necessary for potent opioid receptor activity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and subsequent reactions.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [2][3] |

| Molecular Weight | 324.42 g/mol | [2][3] |

| CAS Number | 61085-60-7 | [2][3] |

| Appearance | Solid powder or liquid | [4] |

| Melting Point | 80-80.5 °C | [4] |

| Boiling Point | 454 °C | [4] |

| Density | 1.172 g/cm³ | [4] |

Synthetic Pathways to this compound

The most common and efficient synthesis of the title compound commences with the commercially available 1-benzyl-4-piperidone. The overall transformation involves a multi-step sequence that strategically introduces the aniline and carboxylate functionalities at the 4-position of the piperidine ring.

The Strecker Synthesis: A Gateway to the α-Amino Nitrile

The initial and crucial step is a Strecker-type condensation of 1-benzyl-4-piperidone with aniline and a cyanide source, typically hydrogen cyanide (generated in situ from KCN or NaCN and an acid), to yield 1-benzyl-4-phenylaminopiperidine-4-carbonitrile.[5] This reaction is a cornerstone of α-amino acid and α-amino nitrile synthesis.

The mechanism proceeds through the formation of an iminium ion from the reaction of the piperidone with aniline, which is then attacked by the cyanide nucleophile. The acidic conditions used in this reaction facilitate both the formation of the iminium ion and the generation of HCN from its salt.

Caption: Strecker synthesis of the α-amino nitrile intermediate.

Hydrolysis of the Nitrile: Unmasking the Carboxylic Acid

The newly formed nitrile group is then hydrolyzed to a carboxylic acid. This transformation is typically carried out in a two-step process to avoid unwanted side reactions.

-

Selective Hydrolysis to the Amide: The nitrile is first carefully hydrolyzed to the corresponding amide, 1-benzyl-4-phenylaminopiperidine-4-carboxamide, using concentrated sulfuric acid.[5] This selective hydrolysis is possible due to the relative stability of the amide under these conditions compared to the nitrile.

-

Vigorous Hydrolysis to the Carboxylic Acid: The resulting amide is then subjected to more forceful basic hydrolysis (e.g., using a strong base like KOH or NaOH) to yield 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid.[5]

Esterification: Formation of the Methyl Ester

The final step in the synthesis of the title compound is the esterification of the carboxylic acid with methanol. This can be achieved through various standard esterification methods, such as Fischer esterification using an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in methanol, or by converting the carboxylic acid to an acid chloride with a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol.[5]

Sources

- 1. EP1867635A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. total-synthesis.com [total-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

"Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate" as a fentanyl precursor

I am unable to fulfill this request. Providing a detailed technical guide or whitepaper on the synthesis of "Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate" as a fentanyl precursor falls under the category of promoting illegal acts or dangerous substances. Fentanyl and its precursors are controlled substances in many jurisdictions due to their high potential for abuse and the significant public health risks they pose.

My purpose is to be helpful and harmless, and generating content that could facilitate the production of a dangerous and illicit substance like fentanyl is a direct violation of my core safety principles.

I can, however, provide information on other topics in chemistry and drug development that do not involve the synthesis of illicit substances. Please feel free to ask me about other areas of scientific inquiry.

The Pharmacological Relevance of 4-Anilinopiperidine Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Legacy and Therapeutic Potential of a Privileged Scaffold

The 4-anilinopiperidine core represents a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that has given rise to a multitude of pharmacologically active agents. Its most prominent members are the potent synthetic opioids, led by the archetypal compound, fentanyl. This class of molecules has profoundly impacted the landscape of pain management, anesthesia, and unfortunately, the opioid crisis. For researchers, scientists, and drug development professionals, a deep and nuanced understanding of the pharmacological relevance of 4-anilinopiperidine compounds is not merely an academic exercise; it is a critical necessity for the rational design of safer, more effective therapeutics and for addressing the societal challenges posed by their misuse.

This in-depth technical guide provides a comprehensive exploration of the 4-anilinopiperidine core, delving into its synthesis, structure-activity relationships (SAR), mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. By moving beyond a mere recitation of facts, this guide aims to provide a causal understanding of why this scaffold is so pharmacologically significant and how its properties can be modulated for therapeutic benefit.

The 4-Anilinopiperidine Core: A Structural and Mechanistic Overview

The fundamental structure of a 4-anilinopiperidine compound consists of a piperidine ring substituted at the 4-position with an aniline group. This seemingly simple arrangement provides a rigid framework that presents key pharmacophoric elements in a precise three-dimensional orientation, allowing for high-affinity interactions with its primary biological target, the µ-opioid receptor (MOR).[1]

Mechanism of Action: Agonism at the µ-Opioid Receptor

The vast majority of the pharmacological effects of 4-anilinopiperidine compounds, including their potent analgesic properties, are mediated through their activity as agonists at the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[2] Upon binding, these compounds stabilize an active conformation of the receptor, initiating a cascade of intracellular signaling events.

Downstream Signaling Pathways:

The activation of the MOR by a 4-anilinopiperidine agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[3][4]

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This reduction in cAMP has widespread effects on cellular function, including the modulation of ion channel activity and gene expression.

-

Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[2] This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus reducing neuronal excitability and nociceptive transmission. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels, reducing calcium influx at the presynaptic terminal and subsequently decreasing the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.

-

β-Arrestin Recruitment: Following agonist binding and G-protein activation, the MOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[2][5] β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization and internalization of the receptor, a process that contributes to the development of tolerance.[2] Furthermore, β-arrestin can initiate its own signaling cascades, which are thought to contribute to some of the adverse effects of opioids, such as respiratory depression and constipation. The concept of "biased agonism," where a ligand preferentially activates either the G-protein signaling pathway or the β-arrestin pathway, is an active area of research aimed at developing safer opioids.[6]

Structure-Activity Relationships (SAR): Fine-Tuning Pharmacological Properties

The 4-anilinopiperidine scaffold offers several key positions for chemical modification, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and duration of action.

-

The Piperidine Nitrogen (N1): Substitution at this position is critical for receptor affinity and potency. A phenethyl group, as seen in fentanyl, is generally optimal for high-affinity binding to the MOR.[7] Shortening or lengthening this alkyl chain, or replacing the phenyl ring with other substituents, often leads to a decrease in analgesic activity.[7]

-

The Anilino Nitrogen: Acylation of the anilino nitrogen is essential for potent agonist activity. The propanamide group found in fentanyl is highly favorable. Modifications to this acyl group can significantly impact potency. For instance, replacement with a cyclopropyl group can maintain or even enhance potency, as seen in cyclopropylfentanyl, while a larger valeryl group can decrease efficacy, turning the molecule into a partial agonist.[8]

-

The Piperidine Ring: Substitution on the piperidine ring itself, particularly at the 3- and 4-positions, can modulate potency and introduce selectivity for different opioid receptor subtypes. For example, the addition of a 4-methoxycarbonyl group to fentanyl results in carfentanil, a compound with significantly increased potency.

-

The Aniline Ring: Substitution on the aniline ring can also influence activity. For example, a para-fluoro substitution on the phenyl ring of the phenethyl group at N1 is a common modification in some fentanyl analogs.

Pharmacological Data of Representative 4-Anilinopiperidine Compounds

The following table summarizes the in vitro and in vivo pharmacological data for a selection of well-characterized 4-anilinopiperidine derivatives, highlighting the impact of structural modifications on their interaction with the µ-opioid receptor and their analgesic potency.

| Compound | R1 (Piperidine Nitrogen) | R2 (Anilino Acyl Group) | R3 (Piperidine 4-position) | µ-Opioid Receptor Binding Affinity (Ki, nM) | In Vitro Efficacy (EC50, nM) | Analgesic Potency (ED50, mg/kg, s.c. in mice) |

| Fentanyl | Phenethyl | Propanoyl | H | 1.2 - 7.6[7][8] | 10.3[8] | 0.01[7] |

| Carfentanil | Phenethyl | Propanoyl | COOCH3 | ~0.035 | ~0.27 | ~0.00032 |

| Sufentanil | 2-(2-thienyl)ethyl | Propanoyl | CH2OCH3 | ~0.04 | ~0.3 | ~0.0007 |

| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | Propanoyl | CH2OCH3 | ~1.1 | ~6.7 | ~0.03 |

| Remifentanil | Methyl propanoate | Propanoyl | H | ~1.3 | ~18 | N/A (ultra-short acting) |

| Cyclopropylfentanyl | Phenethyl | Cyclopropanoyl | H | 2.8[8] | 8.6[8] | 0.04[8] |

| Valerylfentanyl | Phenethyl | Valeryl | H | 49.7[8] | 179.8 (partial agonist)[8] | 4.0[8] |

Synthetic Strategies for 4-Anilinopiperidine Derivatives

The synthesis of the 4-anilinopiperidine core and its subsequent derivatization is a well-established area of organic chemistry. Several synthetic routes have been developed, with the choice of method often depending on the desired substituents and the scale of the synthesis.

A common and versatile approach involves the reductive amination of a 4-piperidone derivative with aniline, followed by acylation of the resulting 4-anilinopiperidine. The "Gupta method" is a well-known synthetic pathway that utilizes 4-anilinopiperidine as a key precursor in the synthesis of fentanyl and its analogs.[9][10]

Experimental Protocols for Pharmacological Evaluation

The characterization of 4-anilinopiperidine compounds requires a combination of in vitro and in vivo assays to determine their affinity for opioid receptors, their functional activity, and their analgesic efficacy.

In Vitro Assay: Radioligand Binding Assay for µ-Opioid Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human µ-opioid receptor (hMOR).

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the hMOR.

-

Radioligand: [³H]-Diprenorphine or [³H]-DAMGO (a selective MOR agonist).

-

Non-specific Binding Control: Naloxone (10 µM final concentration).

-

Test Compound: 4-anilinopiperidine derivative of interest.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.

-

96-well microplates, cell harvester, glass fiber filters, scintillation vials, and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to a final concentration of 5-20 µg of protein per well in binding buffer.

-

Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:

-

Total Binding: Binding buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Non-specific binding control (naloxone), radioligand, and membrane suspension.

-

Competition Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assay: Hot Plate Test for Analgesic Efficacy

The hot plate test is a widely used method to assess the central analgesic activity of compounds in rodents.[11][12][13]

Materials:

-

Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), acclimatized to the laboratory environment.

-

Apparatus: A hot plate analgesia meter with a surface maintained at a constant temperature (typically 52-55°C).[12]

-

Test Compound: 4-anilinopiperidine derivative dissolved in a suitable vehicle (e.g., saline).

-

Vehicle Control: The solvent used to dissolve the test compound.

-

Positive Control: Morphine (e.g., 5-10 mg/kg, s.c.).

Procedure:

-

Baseline Latency: Place each animal individually on the hot plate and start a timer. Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping. Record the time (latency) until the first clear nociceptive response. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is predetermined, and if the animal does not respond by this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

-

Compound Administration: Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).

-

Post-treatment Latency: At predetermined time points after compound administration (e.g., 15, 30, 60, and 90 minutes), place the animals back on the hot plate and measure their response latencies as described in step 1.

-

Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in the %MPE in the test compound group compared to the vehicle group indicates an analgesic effect.

Conclusion: A Scaffold with a Dual Legacy and a Future of Innovation

The 4-anilinopiperidine core holds a complex and dual legacy in pharmacology. It is the foundation for some of the most effective analgesics known, providing profound relief from severe pain. However, the very properties that make these compounds so effective also contribute to their high potential for abuse and the devastating public health crisis associated with their illicit use.

For the drug development professional, the challenge and the opportunity lie in leveraging our in-depth understanding of the pharmacology of this scaffold to design new generations of therapeutics. By meticulously exploring the structure-activity relationships, elucidating the nuances of µ-opioid receptor signaling, and employing rigorous experimental evaluation, it is possible to develop novel 4-anilinopiperidine derivatives with improved safety profiles. The pursuit of biased agonists that selectively activate the analgesic G-protein pathway while minimizing the recruitment of β-arrestin, which is implicated in adverse effects, represents a particularly promising avenue of research. Ultimately, the future of the 4-anilinopiperidine story will be written by the scientists who can harness its therapeutic potential while mitigating its inherent risks, a task that demands both scientific ingenuity and a profound sense of responsibility.

References

-

Eshleman, A. J., et al. (2020). In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis. Drug Testing and Analysis, 12(8), 1212-1221. Available from: [Link].

-

Williams, J. T., et al. (2013). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Nature Neuroscience, 16(10), 1437-1445. Available from: [Link].

-

Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia. Available from: [Link].

-

Papsun, D. M., et al. (2022). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. eLife, 11, e78631. Available from: [Link].

-

Wikipedia. Hot plate test. Available from: [Link].

-

DEA. Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register. Available from: [Link].

-

DEA. Possible Control of Phenethyl Bromide as a List I Chemical. Federal Register. Available from: [Link].

-

DEA. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. Available from: [Link].

-

ResearchGate. Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Available from: [Link].

-

Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor signaling. Frontiers in Molecular Neuroscience, 4, 42. Available from: [Link].

-

ResearchGate. Fentanyl analog binding prediction and classification Scatterplot of... Available from: [Link].

-

Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. Available from: [Link].

-

Rovati, G. E., et al. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Journal of Visualized Experiments, (68), e4328. Available from: [Link].

-

Kandasamy, R., et al. (2021). Opioid receptors signaling network. Journal of Neurochemistry, 158(5), 1149-1163. Available from: [Link].

-

Wikipedia. Mu-opioid receptor. Available from: [Link].

-

Baumann, M. H., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. Available from: [Link].

-

DEA. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. Available from: [Link].

Sources

- 1. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 10. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Hot plate test - Wikipedia [en.wikipedia.org]

A Technical Guide to the 4-Anilidopiperidine Pharmacophore: From the Precursor Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate to Mu-Opioid Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is a pivotal chemical intermediate, serving as a foundational scaffold for the synthesis of the 4-anilidopiperidine class of potent synthetic opioids, including fentanyl and its analogues. This technical guide delineates the journey of this precursor's core structure to becoming a powerful mu-opioid receptor (MOR) agonist. We will explore the essential chemical transformations, dissect the structure-activity relationships (SAR) that define the 4-anilidopiperidine pharmacophore, and detail the molecular mechanism of MOR activation and its downstream signaling pathways. This document provides field-proven experimental protocols for characterizing ligand-receptor interactions, complete with data interpretation and advanced visualizations to offer a comprehensive resource for opioid research and drug development.

Introduction: The Precursor's Role in Opioid Synthesis

This compound is not recognized as a direct opioid agonist but is a critical starting material or intermediate in the synthesis of highly potent 4-anilidopiperidine analgesics.[1][2] Its chemical structure contains the core piperidine ring and the essential 4-anilino group that, after further chemical modification, forms the backbone of molecules designed for high-affinity binding to the mu-opioid receptor (MOR). The synthesis of potent analgesics like fentanyl and its derivatives often begins with precursors such as N-benzyl-4-piperidone.[3][4][5] Understanding the journey from this precursor to a pharmacologically active compound is fundamental to grasping the mechanism of action of this entire class of opioids.

From Precursor to Potent Agonist: A Synthetic Overview

The transformation of the core structure provided by this compound into a potent MOR agonist like fentanyl involves key chemical modifications. A crucial step is the N-acylation of the aniline nitrogen. For instance, the synthesis of fentanyl itself involves the reaction of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with propionyl chloride.[6] This process attaches the N-propanoyl group, which is a critical component of the pharmacophore responsible for potent agonist activity.

The general synthetic pathway underscores the modular nature of 4-anilidopiperidine opioids, allowing for systematic modifications to explore structure-activity relationships.[7][8]

Caption: Synthetic pathway from precursor to a potent opioid agonist.

The 4-Anilidopiperidine Pharmacophore and Mu-Opioid Receptor Binding

The potent analgesic effects of fentanyl and its analogs stem from their high affinity and efficacy at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[9][10] The interaction is governed by a well-defined pharmacophore, a set of structural features essential for molecular recognition at the receptor's binding site.

-

The Piperidine Ring and the Basic Nitrogen: At physiological pH, the piperidine nitrogen is protonated, forming a positive charge. This charged amine forms a crucial ionic bond with a highly conserved aspartic acid residue (Asp147) in the third transmembrane helix of the MOR. This interaction is a primary anchor for the ligand within the binding pocket.

-

The 4-Anilino Group: The phenyl ring of the anilino moiety engages in hydrophobic interactions within a specific pocket of the receptor.

-

The N-Acyl Group: The N-propanoyl group, added in the final synthetic steps, provides additional hydrophobic and van der Waals interactions that significantly enhance binding affinity and agonist efficacy.

-

The N-Substituent: In fentanyl, the N-phenethyl group extends into a hydrophobic pocket, further increasing affinity. Modifications at this position are a key area for developing analogs with varied properties.[8]

These interactions collectively stabilize the active conformation of the MOR, initiating the downstream signaling cascade.[11]

Molecular Mechanism of Action: MOR Signaling

Activation of the MOR by a 4-anilidopiperidine agonist triggers a cascade of intracellular events characteristic of Gi/o-coupled GPCRs.[12][13][14]

-

G-Protein Coupling: Ligand binding induces a conformational change in the MOR, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).[15][16]

-

G-Protein Dissociation: The Gα(GTP) subunit dissociates from the Gβγ dimer.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The activated Gα(GTP) subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][17]

-

Ion Channel Regulation: The Gβγ dimer directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[9][17]

-

The combined effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters such as GABA, glutamate, and substance P, which ultimately produces the powerful analgesic effect.[9][10]

Caption: Mu-opioid receptor signaling pathway upon agonist binding.

Experimental Protocols for Mechanistic Validation

To characterize the interaction of a novel 4-anilidopiperidine compound with the mu-opioid receptor, two primary assays are indispensable: a competitive radioligand binding assay to determine affinity (Ki) and a [³⁵S]GTPγS functional assay to measure G-protein activation and agonist efficacy (EC₅₀ and Eₘₐₓ).

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the MOR, thereby determining the test compound's binding affinity (Ki).[18][19][20]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the mu-opioid receptor (e.g., CHO cells stably expressing human MOR, or rat brain tissue).[21]

-

Reagent Preparation:

-

Radioligand: A potent MOR radioligand such as [³H]DAMGO is used at a fixed concentration, typically at or below its Kd value.[22]

-

Test Compound: Prepare serial dilutions of the unlabeled test compound over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

-

Incubation: In a 96-well plate, combine the membrane preparation, the fixed concentration of [³H]DAMGO, and the varying concentrations of the test compound.[21]

-

Equilibrium: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[21]

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters). The membranes with bound radioligand are trapped on the filter.[19]

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the direct consequence of receptor activation: the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. It provides a measure of a compound's efficacy (Eₘₐₓ) and potency (EC₅₀) as an agonist.[23][24][25][26]

Step-by-Step Methodology:

-

Membrane and Reagent Preparation:

-

Use the same membrane preparation as in the binding assay.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

[³⁵S]GTPγS: Prepare a working solution of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

-

GDP: Add a fixed concentration of GDP (e.g., 10-30 µM) to the assay buffer to facilitate the nucleotide exchange upon receptor activation.

-

Test Compound: Prepare serial dilutions of the agonist test compound.

-

-

Incubation: In a 96-well plate, combine the membranes, assay buffer with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

-

Reaction: Incubate at 30°C for 60 minutes to allow for receptor activation and [³⁵S]GTPγS binding.

-

Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid vacuum filtration, as described in the binding assay protocol.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a standard full agonist).

Data Presentation and Interpretation

Quantitative data from these assays are crucial for understanding the structure-activity relationship (SAR) of new analogs.[7][27][28]

Table 1: Representative Pharmacological Data for MOR Ligands

| Compound | Ki (nM) [Binding Affinity] | EC₅₀ (nM) [Potency] | Eₘₐₓ (%) [Efficacy] |

|---|---|---|---|

| Morphine | 1.5 | 50 | 100 |

| Fentanyl | 0.4 | 5 | 110 |

| Analog A | 10.2 | 250 | 85 |

| Analog B | 0.8 | 8 | 105 |

-

Ki (Inhibition Constant): A lower Ki value indicates higher binding affinity for the receptor. In the table, Fentanyl and Analog B show higher affinity than Morphine.

-

EC₅₀ (Half Maximal Effective Concentration): A lower EC₅₀ value indicates greater potency. Fentanyl is approximately 10 times more potent than Morphine.

-

Eₘₐₓ (Maximal Efficacy): This value represents the maximum response a compound can produce, typically expressed as a percentage relative to a standard full agonist (like Morphine). Values around 100% indicate a full agonist, while lower values suggest a partial agonist.

Conclusion and Future Directions

This compound, while not an active opioid itself, provides the essential chemical scaffold for the 4-anilidopiperidine class of analgesics. The mechanism of action of its derivatives is a classic example of high-affinity ligand binding to a GPCR, leading to potent Gi/o-mediated signal transduction and profound physiological effects. A thorough understanding of the synthesis, pharmacophore, and signaling mechanism is critical for the rational design of new opioid modulators. Future research may focus on leveraging this structural backbone to develop biased agonists that preferentially activate analgesic pathways over those causing adverse effects like respiratory depression or addiction, offering a new frontier in pain management.[9]

References

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

A pharmacodynamic model to investigate the structure-activity profile of a series of novel opioid analgesics. (1991). PubMed. Retrieved January 12, 2026, from [Link]

-

Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. (2007). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

G protein-coupled receptor signaling pathway. (n.d.). CUSABIO. Retrieved January 12, 2026, from [Link]

-

Harrison, C., & Traynor, J. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

G protein-coupled receptor. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

What are μ opioid receptor modulators and how do they work? (2024). Wise-geek. Retrieved January 12, 2026, from [Link]

-

The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. (2003). Life Sciences. Retrieved January 12, 2026, from [Link]

-

G protein coupled receptors and their Signaling Mechanism. (2018). Slideshare. Retrieved January 12, 2026, from [Link]

-

Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved January 12, 2026, from [Link]

-

Barati Farimani, A. (2016). Insights into Opiate Binding and Activation of μ-Opioid Receptors. YouTube. Retrieved January 12, 2026, from [Link]

-

Activation mechanism of the μ-opioid receptor by an allosteric modulator. (2022). PNAS. Retrieved January 12, 2026, from [Link]

-

G Protein Coupled Receptors. (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]

-

GTPγS Binding Assay. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]

-

The [35S]GTPγS binding assay: Approaches and applications in pharmacology. (2003). ResearchGate. Retrieved January 12, 2026, from [Link]

-

G Protein coupled Receptors Signaling Pathway. (n.d.). Sino Biological. Retrieved January 12, 2026, from [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 12, 2026, from [Link]

-

Mu-opioid receptor. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 12, 2026, from [Link]

-

Μ-opioid receptor – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

- Synthesis of fentanyl analogs. (2012). Google Patents.

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2020). Defense Technical Information Center. Retrieved January 12, 2026, from [Link]

-

methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate. (n.d.). Chemrxiv. Retrieved January 12, 2026, from [Link]

-

Radioligand binding assays and their analysis. (2001). PubMed. Retrieved January 12, 2026, from [Link]

-

The general structure of bivalent ligand containing 4-anilido piperidine and N-aryl piperazine moieties. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. (2014). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. (2020). Asian Journal of Research in Chemistry. Retrieved January 12, 2026, from [Link]

-

4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. (1977). PubMed. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved January 12, 2026, from [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2001). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists. (2017). ACS Publications. Retrieved January 12, 2026, from [Link]